Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
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Overview
Description
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is a chemical compound that can be derived from biomass sources. It is an ester of 5-(chloromethyl)furan-2-carboxylic acid, which is a product that can be synthesized from 5-(chloromethyl)furfural (CMF), a compound that can be obtained from biomass. This compound is of interest due to its potential applications in the production of biofuels and polymers.
Synthesis Analysis
The synthesis of related furan compounds has been demonstrated using 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent. This reagent can lead to the formation of various furan derivatives through a series of reactions including addition, annulation, and cyclization processes . Although the synthesis of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is not directly described, the methodologies applied for the synthesis of furan derivatives could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate would consist of a furan ring substituted with a chloromethyl group and an ester group derived from propan-2-ol. The furan ring is a five-membered aromatic ring with oxygen as one of the atoms, which is a common motif in various bioactive compounds and industrial chemicals.
Chemical Reactions Analysis
The abstracts provided do not directly discuss the chemical reactions of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate. However, the synthesis of acid chloride derivatives from related furan compounds suggests that Propan-2-yl 5-(chloromethyl)furan-2-carboxylate could undergo further chemical transformations. For instance, the chloromethyl group could participate in substitution reactions, and the ester group could be involved in hydrolysis or transesterification reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate are not explicitly provided in the abstracts, we can infer that as an ester, it would likely be a liquid at room temperature and have characteristic ester solubility properties, being more soluble in organic solvents than in water. The presence of the chloromethyl group could also confer reactivity towards nucleophiles, and the aromatic furan ring could contribute to the compound's stability and potential for π-π interactions.
Scientific Research Applications
Furan Derivatives in Endophytic Fungus Research
Furan derivatives, closely related to Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, have been isolated from the mangrove-derived endophytic fungus Coriolopsis sp. J5. These compounds exhibit potential for various applications due to their unique structures and origins (Chen et al., 2017).
Biofuel and Polymer Production
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate derivatives are vital in producing biofuels and polymers. The acid chloride derivatives of this compound can be efficiently produced, contributing to the synthesis of furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Electrochemical Applications
This compound undergoes electrochemical reduction to produce various biobased molecules, expanding its derivative scope and showing potential for diverse electrochemical applications (Ling, Miao, Cao, & Mascal, 2022).
Novel Antioxidant Agents
Certain derivatives of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate have been explored for their antioxidant properties, indicating their potential use in pharmaceuticals or as dietary supplements (Prabakaran, Manivarman, & Bharanidharan, 2021).
Enzyme-Catalyzed Oxidation for Polymer Production
Enzyme-catalyzed oxidation of related furan compounds to furan-2,5-dicarboxylic acid is a significant development in biobased chemical production, particularly for polymer manufacturing (Dijkman, Groothuis, & Fraaije, 2014).
Synthesis and Reactivity in Organic Chemistry
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate and its derivatives are crucial in synthesizing various organic compounds, demonstrating their versatility and reactivity in chemical synthesis (Aleksandrov & El’chaninov, 2017).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 5-(chloromethyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSNEFRYKWKOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368450 |
Source
|
Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |
CAS RN |
90416-47-0 |
Source
|
Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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